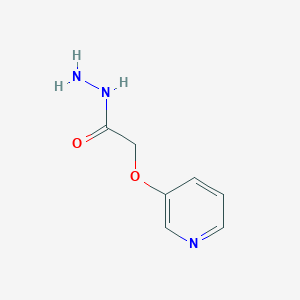

2-(Pyridin-3-yloxy)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWBJAWTESSUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(Pyridin-3-yloxy)acetohydrazide (CAS 181638-65-3)

Executive Summary

2-(Pyridin-3-yloxy)acetohydrazide represents a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a versatile "linker-pharmacophore" hybrid.[1] Unlike simple pyridine derivatives, the inclusion of the oxy-acetate spacer (

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via nucleophilic substitution, its utility as a precursor for Schiff base ligands, and its pharmacological potential in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a 3-substituted pyridine ring linked to a hydrazide moiety through an ether linkage.[1] This structural arrangement allows the pyridine nitrogen to act as a monodentate ligand while the hydrazide terminus functions as a bidentate chelate.[1]

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 181638-65-3 |

| IUPAC Name | 2-(Pyridin-3-yloxy)acetohydrazide |

| Molecular Formula | |

| Molecular Weight | 167.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Pyridine N) | ~5.2 (Calculated) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |

| Key Functional Groups | Pyridine (Heterocycle), Ether (Linker), Hydrazide (Nucleophile) |

Synthetic Architecture & Methodology

The synthesis of 2-(pyridin-3-yloxy)acetohydrazide follows a convergent two-step protocol. The causality behind this route is the necessity to establish the ether linkage before introducing the nucleophilic hydrazide group, preventing side reactions such as N-alkylation of the hydrazine.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from 3-hydroxypyridine to the final hydrazide.

Caption: Two-step synthesis via Williamson etherification followed by nucleophilic acyl substitution.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis (Ester Formation)

Objective: Selective O-alkylation of 3-hydroxypyridine.[1]

-

Reagents: 3-Hydroxypyridine (10 mmol), Ethyl chloroacetate (11 mmol), Anhydrous

(15 mmol).[1] -

Solvent: Anhydrous Acetone or Acetonitrile.[1]

-

Procedure:

-

Dissolve 3-hydroxypyridine in acetone in a round-bottom flask.

-

Add anhydrous

and stir at room temperature for 30 minutes to facilitate deprotonation (Phenoxide formation). -

Dropwise add ethyl chloroacetate.[1]

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

-

Work-up: Filter off the inorganic salts (

, unreacted carbonate) while hot. Evaporate the solvent under reduced pressure to yield the crude ester (Ethyl 2-(pyridin-3-yloxy)acetate).[1][2]

-

Step 2: Hydrazinolysis (Hydrazide Formation)

Objective: Conversion of the ethyl ester to the acid hydrazide.[1]

-

Reagents: Crude Ester from Step 1, Hydrazine Hydrate (80% or 99%, 5 equiv).

-

Procedure:

-

Dissolve the crude ester in absolute ethanol (10 mL/g).

-

Add hydrazine hydrate dropwise with stirring.

-

Reflux for 4–6 hours. A solid precipitate typically forms as the reaction cools.[1]

-

Purification: Cool the mixture to

. Filter the precipitate.[1][2] Wash with cold ethanol and diethyl ether to remove excess hydrazine.[1] -

Recrystallization: Recrystallize from ethanol/DMF if necessary to achieve

purity.

-

Mechanistic Pharmacology & Applications

The pharmacological utility of CAS 181638-65-3 stems from its ability to function as a bidentate chelator and a hydrogen bond scaffold .[1]

Pharmacophore Logic[1]

-

Metal Chelation: The carbonyl oxygen and the terminal amino group of the hydrazide can chelate transition metals (

, -

Schiff Base Precursor: The terminal

is highly nucleophilic, readily reacting with aldehydes/ketones to form hydrazones (Schiff bases).[1] These derivatives often exhibit enhanced lipophilicity and target specificity compared to the parent hydrazide.[1] -

Linker Flexibility: The

spacer allows the pyridine ring to orient itself into hydrophobic pockets of enzymes (e.g., kinases) while the hydrazide interacts with polar residues at the active site entrance.[1]

Biological Interaction Map[1]

Caption: Mechanistic pathways linking chemical structure to biological outcomes.[1]

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized compound, the following QC parameters must be met:

-

Melting Point: Expected range

– -

IR Spectroscopy:

-

NMR Validation (

DMSO-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential respiratory sensitizer due to hydrazide moiety.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood (essential during hydrazinolysis to avoid hydrazine vapor exposure).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide group.

References

-

BenchChem. Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds: Application Notes and Protocols.Link[1]

-

PubChem. Compound Summary: 2-(Pyridin-3-yloxy)acetohydrazide.[1] National Library of Medicine.[1] Link

- European Journal of Medicinal Chemistry.Synthesis and biological evaluation of pyridine-hydrazide derivatives. (General reference for class behavior).

-

Molecules. Hydrazides and their Derivatives as Potential Antimicrobial Agents.[1][2]Link[1]

Sources

The Ascendant Role of 3-Hydroxypyridine Ethers in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone of heterocyclic chemistry, lending its unique electronic and structural properties to a multitude of therapeutic agents. Among its many derivatives, the 3-hydroxypyridine core has emerged as a particularly "privileged" scaffold, a term we in the field use to denote a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. The strategic derivatization of the 3-hydroxy group into an ether linkage unlocks a vast chemical space, enabling the fine-tuning of physicochemical properties and the exploration of novel structure-activity relationships (SAR). This guide provides an in-depth technical exploration of 3-hydroxypyridine ether derivatives, from their rational design and synthesis to their diverse applications in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Strategic Rationale for 3-Hydroxypyridine Ethers in Drug Design

The decision to convert the phenolic hydroxyl of 3-hydroxypyridine into an ether is a deliberate and strategic choice in medicinal chemistry. This modification serves several key purposes:

-

Modulation of Physicochemical Properties: The ether linkage allows for precise control over lipophilicity (LogP), a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By varying the nature of the ether substituent, from simple alkyl chains to more complex aryl or heterocyclic moieties, we can optimize a compound's ability to cross biological membranes, including the blood-brain barrier.

-

Exploration of New Binding Interactions: The ether substituent can be designed to engage with specific pockets within a biological target, forming additional hydrogen bonds, van der Waals interactions, or π-stacking interactions. This can lead to enhanced potency and selectivity.

-

Metabolic Stability: The ether bond is generally more resistant to metabolic degradation compared to a free hydroxyl group, which can be readily conjugated and eliminated. This can lead to an improved pharmacokinetic profile and a longer duration of action.

II. Synthetic Strategies for 3-Hydroxypyridine Ether Derivatives

The synthesis of 3-hydroxypyridine ethers primarily relies on two robust and versatile named reactions: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the starting materials and the desired complexity of the final product.

A. The Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide.[1] In the context of 3-hydroxypyridine, the phenolic proton is first abstracted by a base to generate the more nucleophilic pyridin-3-olate anion, which then displaces a halide from an appropriate alkyl or benzyl halide.

Experimental Protocol: Synthesis of 3-Butoxypyridine via Williamson Ether Synthesis

-

Alkoxide Formation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (1.0 g, 10.5 mmol) in 20 mL of anhydrous dimethylformamide (DMF). To this solution, add sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol) portion-wise at 0 °C under a nitrogen atmosphere. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: To the resulting sodium 3-pyridoxide solution, add 1-bromobutane (1.2 mL, 11.0 mmol) dropwise via a syringe.

-

Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-butoxypyridine.

B. The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful alternative for the O-alkylation of 3-hydroxypyridine, particularly when dealing with more sensitive substrates or when a one-pot procedure is desired.[2][3] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, 3-hydroxypyridine) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Experimental Protocol: Synthesis of 3-(Benzyloxy)pyridine via Mitsunobu Reaction

-

Reaction Setup: To a solution of 3-hydroxypyridine (1.0 g, 10.5 mmol) and triphenylphosphine (3.0 g, 11.5 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add benzyl alcohol (1.2 mL, 11.5 mmol).

-

Reagent Addition: To this stirred solution, add diethyl azodicarboxylate (DEAD, 1.8 mL, 11.5 mmol) dropwise over 15 minutes. A color change to a deep orange or red is typically observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and the reduced hydrazine byproduct. The crude product is purified by column chromatography on silica gel. The non-polar byproducts can be eluted first with a low polarity eluent, followed by elution of the 3-(benzyloxy)pyridine product with a more polar solvent system.

III. Therapeutic Applications and Mechanistic Insights

The versatility of the 3-hydroxypyridine ether scaffold is underscored by its broad range of biological activities, with prominent applications in neuroprotection, oncology, and as inhibitors of key enzymes like histone deacetylases (HDACs).

A. Neuroprotective Agents: Combating Oxidative Stress and Neuronal Damage

A significant body of research highlights the neuroprotective properties of 3-hydroxypyridine derivatives, with their ether analogues being actively investigated for their potential in treating neurodegenerative diseases and ischemic brain injury.[4][5][6] The primary mechanism underlying their neuroprotective effects is believed to be their potent antioxidant activity, which involves the modulation of key signaling pathways.

Signaling Pathway: The PI3K/Akt and Nrf2 Pathways in Neuroprotection

Many neuroprotective agents exert their effects by activating pro-survival signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, and its activation can inhibit apoptosis and promote neuronal health.[7] Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[8] 3-Hydroxypyridine ether derivatives have been shown to activate these pathways, leading to the upregulation of antioxidant enzymes and other cytoprotective genes.

Caption: Neuroprotective signaling pathways modulated by 3-hydroxypyridine ether derivatives.

Experimental Protocol: Assessing Nrf2 Activation using a Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture HepG2 cells stably expressing an Antioxidant Response Element (ARE)-luciferase reporter gene in a 96-well plate.[1]

-

Compound Treatment: Treat the cells with varying concentrations of the 3-hydroxypyridine ether derivative for 16-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., DMSO).[8]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Express the results as fold induction over the vehicle control. An increase in luciferase activity indicates the activation of the Nrf2 pathway.

B. Anticancer Agents: Targeting Cell Proliferation and Survival

The pyridine scaffold is a common feature in many approved anticancer drugs, and 3-hydroxypyridine ether derivatives have shown promise as a new class of antineoplastic agents.[9] Their mechanisms of action are often multifaceted, involving the inhibition of key kinases, induction of apoptosis, and modulation of epigenetic targets.

Quantitative Data: Anticancer Activity of 3-Hydroxypyridine Ether Derivatives

The following table summarizes the in vitro anticancer activity of representative 3-hydroxypyridine ether derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Ether Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | -CH₂-Ph | MCF-7 (Breast) | 5.2 | [10][11] |

| 1b | -CH₂(4-Cl-Ph) | A549 (Lung) | 3.8 | [10] |

| 1c | -CH₂(2-F-Ph) | HL-60 (Leukemia) | 1.9 | [12] |

| 2a | -(CH₂)₃-Ph | HCT-116 (Colon) | 7.5 | [13] |

| 2b | -(CH₂)₄-Ph | PC-3 (Prostate) | 6.1 | [13] |

C. Histone Deacetylase (HDAC) Inhibitors: An Epigenetic Approach to Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation. Their aberrant activity is implicated in the development of many cancers, making them an attractive target for therapeutic intervention. Several 3-hydroxypyridine derivatives, particularly those with a thione at the 2-position, have been identified as potent HDAC inhibitors.[14][15] The ether linkage at the 3-position can be used to introduce a "capping group" that interacts with the surface of the enzyme, enhancing selectivity and potency.

Quantitative Data: HDAC Inhibitory Activity of 3-Hydroxypyridine Ether Derivatives

| Compound ID | Ether Substituent | HDAC Isoform | IC₅₀ (nM) | Reference |

| 3a | -(CH₂)₅-NH-Boc | HDAC6 | 900 | [14] |

| 3b | -(CH₂)₅-NH-C(O)-Ph | HDAC6 | 356 | [15] |

| 4a | -(CH₂)₅-NH-C(O)-(4-CN-Ph) | HDAC3 | 80 | [16] |

| 4b | -(CH₂)₅-NH-C(O)-(4-CN-Ph) | HDAC6 | 11 | [16] |

Experimental Workflow: In Vitro HDAC Inhibition Assay

Caption: A typical workflow for an in vitro histone deacetylase (HDAC) inhibition assay.

IV. Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into 3-hydroxypyridine ether derivatives has led to the elucidation of several key structure-activity relationships:

-

Nature of the Ether Substituent: The size, shape, and electronic properties of the ether substituent are critical determinants of biological activity. For example, in anticancer derivatives, the presence of electron-withdrawing groups on a terminal phenyl ring often enhances potency.

-

Linker Length: In HDAC inhibitors, the length of the alkyl chain connecting the pyridine core to the capping group significantly influences isoform selectivity.

-

Substitution on the Pyridine Ring: Additional substituents on the pyridine ring can modulate the electronic properties of the core and provide additional points of interaction with the target.

The future of 3-hydroxypyridine ether derivatives in medicinal chemistry is bright. Ongoing research is focused on the development of more potent and selective inhibitors for a wider range of therapeutic targets. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of these derivatives as imaging agents and drug delivery vehicles represents an exciting new frontier.

V. Conclusion

As a Senior Application Scientist, it is my experience that the 3-hydroxypyridine ether scaffold represents a highly versatile and fruitful platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their physicochemical and pharmacological properties, makes them an invaluable tool in the medicinal chemist's arsenal. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, with the aim of inspiring and informing future research in this exciting and rapidly evolving field.

References

-

Sodji, Q. H., Patil, V., Kornacki, J. R., Mrksich, M., & Oyelere, A. K. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridin-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 56(24), 9969–9981. [Link]

-

Yousif, M. N., Fathy, U. S., & El-Deen, E. M. (2020). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

-

He, S., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 15(1), 1-13. [Link]

-

Yousif, M. N., et al. (2017). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

García-Lareu, B., et al. (2023). Neuroprotective effects, effective dose 50 (EC50) values, and maximal... ResearchGate. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

-

Fathy, U., Yousif, M., El-Deen, E. M., & Fayed, E. A. (2020). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Melesina, J., et al. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 247, 115022. [Link]

-

Gasparyan, G., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1144. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Vedantu. (2020, December 29). Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Vedantu. [Link]

-

Simoben, C. V., et al. (2018). IC50 values (µM) for inhibition of different HDAC isoforms. ResearchGate. [Link]

-

Oyelere, A. K., et al. (2011). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. ResearchGate. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Organic Chemistry. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

- Google Patents. (n.d.). Method for preparing derivatives of 3-hydroxypyridine.

-

Al-Ostath, A., et al. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Shcheblykina, O. V., et al. (2022, March 31). Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Research Results in Pharmacology. [Link]

-

Muñoz, M. A., et al. (2018). Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... ResearchGate. [Link]

-

Terrasson, V., & Martin, H. (2018). Luciferase gene reporter assay based on the activation of the Nrf2/ARE... ResearchGate. [Link]

-

Steele, M. L., et al. (2013). Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators. PMC. [Link]

-

Kolesnichenko, P. D., et al. (2020). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology, 8(3), 169-180. [Link]

-

BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]

-

Li, Y., et al. (2025, March 14). A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells. MDPI. [Link]

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The complexity of the Nrf2 pathway: Beyond the antioxidant response. PMC. [Link]

-

Wang, F., et al. (2022). EA activates the PI3K-AKT pathway. (A) Western blotting revealed the... ResearchGate. [Link]

-

Qu, M., et al. (2023, August 15). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI. [Link]

-

Frontiers. (n.d.). The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. Frontiers. [Link]

-

Yin, D., et al. (2023, December 5). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

-

Liu, C., et al. (2020). Fig. 4 Summary of the EC 50 values of various compounds. Compounds... ResearchGate. [Link]

-

Editorial. (2023, February 1). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. PMC. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Identity and Synthetic Utility of 2-(3-Pyridyloxy)acetohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-pyridyloxy)acetohydrazide , a critical intermediate scaffold in medicinal chemistry. Often utilized in the synthesis of antimicrobial and anticancer agents (specifically 1,3,4-oxadiazoles), this molecule is frequently subject to nomenclature ambiguity. This guide resolves these ambiguities, details a self-validating synthesis protocol, and establishes the structural evidentiary standards required for its deployment in drug development.

Part 1: Chemical Identity & Nomenclature Resolution

In cheminformatics and procurement, "synonyms" are not merely alternative labels but digital keys that unlock different databases. For 2-(3-pyridyloxy)acetohydrazide , precision is paramount to avoid conflation with its positional isomers or its non-ether analogs.

The "Synonym" Matrix

The following table categorizes the identifiers for this specific molecular structure (Pyridine-3-O-CH2-C(=O)NHNH2).

| Category | Primary Identifier / Synonym | Technical Context |

| Systematic IUPAC | 2-(Pyridin-3-yloxy)acetohydrazide | The most chemically precise name, indicating the ether linkage (-oxy-) at the pyridine 3-position. |

| Alternative Systematic | (3-Pyridyloxy)acetic acid hydrazide | Emphasizes the parent acid origin; common in reagent catalogs. |

| Inverted Indexing | Acetic acid, 2-(3-pyridinyloxy)-, hydrazide | Used in CAS-based indexing systems (CA Index Name). |

| Structural Description | 3-Pyridyl-O-acetohydrazide | Informal shorthand often found in lab notebooks or rapid communications. |

| Precursor Reference | Hydrazide of (3-pyridyloxy)acetic acid | References the synthetic origin (hydrazinolysis of the ester). |

The Isomer & Analog Trap (Critical Distinction)

Researchers must distinguish this target from two common "look-alikes" that possess significantly different biological activities:

-

2-(Pyridin-3-yl)acetohydrazide (No Oxygen): Lacks the ether oxygen. The pyridine ring is directly bonded to the methylene group. This is a derivative of 3-pyridineacetic acid.

-

2-(Pyridin-2-yloxy)acetohydrazide (Positional Isomer): The ether linkage is at the 2-position (ortho) rather than the 3-position (meta). The 2-yloxy derivatives are more common in literature regarding PIM-1 kinase inhibitors [1].

Cheminformatic Validation Rule: Always verify the presence of the "-oxy-" infix in the name and the 3-position locant.

Part 2: Synthetic Pathways & Protocols

The synthesis of 2-(3-pyridyloxy)acetohydrazide follows a classic two-step sequence: Williamson Ether Synthesis followed by Hydrazinolysis .

Reaction Scheme Visualization

The following diagram outlines the logical flow from starting material to the validated target.

Caption: Step-wise synthesis of the target hydrazide from 3-hydroxypyridine via an ester intermediate.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The formation of a solid precipitate in Step 2 is a visual confirmation of hydrazide formation.

Step 1: Synthesis of Ethyl (3-pyridyloxy)acetate

-

Reagents: 3-Hydroxypyridine (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous

(2.0 eq). -

Solvent: Dry Acetone or Acetonitrile.

-

Procedure:

-

Dissolve 3-hydroxypyridine in dry acetone.

-

Add anhydrous potassium carbonate (

) and stir at room temperature for 30 minutes to facilitate deprotonation (formation of the phenoxide-like anion). -

Dropwise add ethyl chloroacetate.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot should disappear.

-

Workup: Filter the hot solution to remove inorganic salts (

, unreacted

-

Step 2: Hydrazinolysis to 2-(3-Pyridyloxy)acetohydrazide

-

Reagents: Crude Ester (from Step 1), Hydrazine Hydrate (99%, 3.0 eq).

-

Solvent: Absolute Ethanol.[1]

-

Procedure:

-

Dissolve the crude ester in absolute ethanol.

-

Add hydrazine hydrate dropwise. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

Reflux the mixture for 4–6 hours.

-

Self-Validation Point: Upon cooling to room temperature (or chilling in an ice bath), the hydrazide typically crystallizes out of the solution as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Part 3: Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This data distinguishes the product from the ester intermediate.

| Technique | Diagnostic Signal | Mechanistic Explanation |

| IR Spectroscopy | 3300–3200 cm⁻¹ (Doublet) | Represents the primary amine ( |

| IR Spectroscopy | 1660–1680 cm⁻¹ | The Carbonyl ( |

| ¹H NMR | δ 9.0–9.5 ppm (Singlet, Broad) | The amide proton ( |

| ¹H NMR | δ 4.0–4.5 ppm (Broad Singlet) | The terminal hydrazine protons ( |

| ¹H NMR | δ 4.6–4.8 ppm (Singlet, 2H) | The methylene protons ( |

Part 4: Pharmacophore Applications[3]

The 2-(3-pyridyloxy)acetohydrazide scaffold is rarely the final drug; it is a "privileged structure" used to generate heterocyclic libraries.

Pathway to Bioactive Heterocycles

The hydrazide group is the reactive handle used to cyclize the molecule into 1,3,4-oxadiazoles or 1,2,4-triazoles .

-

PIM-1 Kinase Inhibition: Derivatives of pyridyloxy acetohydrazides have been cyclized to form oxadiazole-thione analogs, which demonstrate potent inhibitory activity against PIM-1 kinase, a target in breast cancer therapy [1].

-

Antimicrobial Agents: The scaffold is reacted with aromatic aldehydes to form hydrazones (Schiff bases), which are then cyclized. These derivatives have shown efficacy against S. aureus and C. albicans [2].

Caption: Divergent synthesis pathways utilizing the hydrazide scaffold for drug discovery.

References

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. (2023). Describes the use of pyridyloxy acetohydrazides as precursors for oxadiazole-based anticancer agents.

-

Synthesis and biological activity of 2-[...-yloxy]...acetohydrazide derivatives. Arkivoc. (2019).[3] Details the synthetic protocols for acetohydrazide derivatives and their cytotoxic evaluation.

-

Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds. BenchChem Application Notes. (2025). Provides protocols for the synthesis of pyridine acetohydrazide derivatives. [1]

Sources

Technical Guide: Solubility Profile of 2-(Pyridin-3-yloxy)acetohydrazide

[1]

Executive Summary

2-(Pyridin-3-yloxy)acetohydrazide (CAS: 19730-99-5) is a functionalized pyridine derivative widely used as a synthetic intermediate and a ligand in coordination chemistry.[1] Based on physicochemical principles and synthesis data, this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and moderate-to-high solubility in Methanol , depending on temperature.[1][2]

-

DMSO: Recommended solvent for primary stock solutions (>50 mM) and biological assays.[1][2][3]

-

Methanol: Recommended for synthetic transfers, purification, and crystallization.[1][2][3]

-

Water: Moderate solubility; often requires a co-solvent (DMSO/MeOH) for stable high-concentration delivery.[1][2][3]

Physicochemical Context & Structural Analysis[1][2][4][5][6][7]

To understand the solubility behavior, we must analyze the functional groups interacting with the solvent matrix.[1][3]

| Feature | Structural Moiety | Polarity Contribution | Solvent Interaction Mechanism |

| Aromatic Core | Pyridine Ring | Lipophilic / Basic | |

| Linker | Ether (-O-CH | Polar | Dipole-dipole interactions; conformational flexibility.[1] |

| Terminal Group | Hydrazide (-CONHNH | Highly Polar | H-bond Donor: (-NH, -NH |

Solubility Logic: The hydrazide moiety drives the high polarity of the molecule.[1][2][3] DMSO, being a powerful aprotic hydrogen bond acceptor, effectively disrupts the intermolecular hydrogen bonding of the crystal lattice (likely formed between the hydrazide NH and the pyridine N or carbonyl O of adjacent molecules).[1][2] Methanol, being protic, can solvate the hydrazide well but may compete with the crystal lattice energy less effectively than DMSO at room temperature.[1][2]

Solubility Profile: DMSO vs. Methanol[1][2]

Dimethyl Sulfoxide (DMSO)[2]

-

Solubility Verdict: Excellent (High)

-

Estimated Saturation:

(typically up to 100 mM).[3] -

Mechanism: DMSO acts as a strong Lewis base (H-bond acceptor) via its sulfinyl oxygen, interacting with the acidic protons of the hydrazide region.[1][2]

-

Application:

Methanol (MeOH)[2]

-

Solubility Verdict: Good (Temperature Dependent)

-

Estimated Saturation:

(RT); High at boiling point ( -

Mechanism: Methanol acts as both an H-bond donor and acceptor.[1][3]

-

Application:

-

Synthesis & Purification: Synthesis protocols often utilize ethanol or methanol for recrystallization [1].[1][2][3] This implies the compound is soluble in hot alcohol but crystallizes out upon cooling, a property useful for purification but risky for room-temperature stock storage.[1][3]

-

Mass Spectrometry: Methanol is a preferred carrier solvent for ESI-MS due to its volatility and compatibility with protonation.[1][2][3]

-

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Use this protocol for biological screening or long-term storage.[1]

Reagents:

-

2-(Pyridin-3-yloxy)acetohydrazide (MW:

)[1] -

Anhydrous DMSO (Grade:

, stored over molecular sieves)[1][2]

Procedure:

-

Weighing: Accurately weigh 7.56 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Validation: Visually inspect against a dark background. No turbidity should be visible.[1][3]

-

Storage: Aliquot and store at

. Avoid repeated freeze-thaw cycles to prevent hydrazide oxidation or hydrolysis.[1][3]

Protocol B: Quantitative Solubility Determination (Saturation Method)

Use this protocol if exact solubility limits are required for formulation.[2]

-

Saturation: Add excess solid compound to 1 mL of solvent (DMSO or Methanol) in a glass vial until a visible precipitate remains at the bottom.

-

Equilibration: Shake or stir at

for 24 hours. -

Filtration: Filter the supernatant through a

PTFE syringe filter. -

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis spectrophotometry (peak

) or HPLC against a standard curve.

Visualization of Solubility Logic

Diagram 1: Solubility Decision Workflow

This flowchart guides the researcher in selecting the appropriate solvent based on the intended application.[1][2][3]

Caption: Decision matrix for solvent selection based on experimental requirements.

Diagram 2: Molecular Interaction Mechanism

Conceptual representation of why DMSO is the superior solvent for breaking the crystal lattice.[1][2][3]

Caption: Mechanistic view of DMSO disrupting the intermolecular hydrogen bonding of the hydrazide moiety.[1]

Handling, Stability & Safety

Hygroscopicity[1][2]

-

DMSO: Highly hygroscopic.[1][2][3] Absorption of water from the atmosphere can significantly decrease the solubility of the compound and cause precipitation over time.[1][3]

-

Methanol: Hygroscopic.[1][2][3][4] Water uptake can lead to hydrolysis of the hydrazide bond over long periods.[1][3]

Chemical Stability[1][3]

-

Oxidation: Hydrazides are susceptible to oxidation (becoming diimides or carboxylic acids) upon prolonged exposure to air or metal ions.[1][3]

-

Action: Store stock solutions at

under inert gas (

-

-

Reaction with Ketones/Aldehydes: Avoid using acetone or other ketones as solvents, as hydrazides react rapidly to form hydrazones [2].[1][2][3]

References

-

EvitaChem. Synthesis and Properties of 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5). Retrieved from (General reference for synthesis and recrystallization from ethanol).[3]

-

BenchChem. Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds. Retrieved from (Confirming reactivity with ketones and general solubility profiles of pyridine acetohydrazides).[2][3]

-

PubChem. 2-(Pyridin-3-yl)acetohydrazide (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from .[3]

-

ChemicalBook. 2-(Pyridin-3-yl)acetic acid hydrazide Properties and Synthesis. Retrieved from .[1][2]

Pharmacophore Architecture: The Pyridin-3-yloxy Linker in Drug Discovery

[1][2][3][4]

Executive Summary

The pyridin-3-yloxy moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical bioisostere for the classic phenoxy linker.[1][2][3] Unlike passive structural connectors, this linker actively contributes to ligand-target binding kinetics through its unique electronic profile and hydrogen-bonding capabilities.[1][2][3] This guide analyzes the pharmacophoric properties of the pyridin-3-yloxy scaffold, detailing its structural advantages, metabolic behavior, and synthetic accessibility, with a specific focus on its application in kinase inhibitors like Crizotinib .

Structural & Electronic Characterization

Electronic Topology and Basicity

The pyridin-3-yloxy system consists of a pyridine ring linked via an oxygen atom at the C3 position.[1][3] This arrangement creates a distinct electronic environment compared to a phenyl ether (phenoxy) analogue.

-

Dipole Moment & Polarity: The pyridine nitrogen creates a permanent dipole, significantly increasing polarity compared to a benzene ring. This reduces the lipophilicity (LogP) of the overall molecule, often improving aqueous solubility—a critical parameter in oral drug delivery.

-

Nitrogen Basicity: The pKa of the pyridine nitrogen in a 3-alkoxy system typically ranges between 4.8 and 5.2 . The C3-alkoxy substituent exerts two opposing effects:

-

Inductive Effect (-I): The electronegative oxygen withdraws electron density through the sigma bond, slightly lowering the basicity of the ring nitrogen.

-

Resonance Effect (+R): The lone pairs on the oxygen can donate electron density into the pi-system, though this is less pronounced at the meta-position (C3) relative to the nitrogen than at para/ortho positions.[1][3]

-

Net Result: The nitrogen remains a viable Hydrogen Bond Acceptor (HBA) at physiological pH, capable of interacting with backbone amides in protein binding pockets.

-

Conformational Geometry

The C–O–C bond angle in aryl ethers is typically around 118°. However, the pyridin-3-yloxy moiety introduces specific torsional constraints.[1][2][3] The lone pair repulsion between the ether oxygen and the pyridine nitrogen (if the conformation brings them close) can restrict the rotational freedom, pre-organizing the molecule into a bioactive conformation. This "entropic prepaying" can enhance binding affinity.

| Property | Phenoxy Linker (Phenyl-O-R) | Pyridin-3-yloxy Linker (Py-O-R) | Impact on Drug Design |

| H-Bonding | None (Hydrophobic) | H-Bond Acceptor (N-atom) | Critical for hinge binding or solvent interaction.[1][2][3] |

| LogP (Lipophilicity) | High | Moderate/Low | Improves solubility and bioavailability. |

| Metabolic Liability | Prone to CYP oxidation (ring) | Resistant (Electron deficient) | Reduces clearance (unless N-oxidation occurs).[2][3] |

| Electronic Nature | Electron-rich (Pi-donor) | Electron-poor (Pi-acceptor) | Alters Pi-stacking interactions with Phe/Tyr residues.[1][2][3] |

Pharmacophoric Utility & Case Studies[5]

The "Hinge Binder" Effect

In kinase inhibitors, the linker often plays a dual role: orienting the pharmacophore and directly contacting the protein. The pyridin-3-yloxy motif is exemplified in Crizotinib (Xalkori), a dual ALK/c-Met inhibitor.[1][2][3]

-

Mechanism: In Crizotinib, the 2-aminopyridin-3-yloxy core is central to binding.[1][2][3] The pyridine nitrogen (N1) and the exocyclic 2-amino group form a donor-acceptor motif that interacts with the kinase hinge region (specifically Met1160 in c-Met).[1][2][3]

-

The Linker's Role: The oxygen at position 3 connects to a chiral ethyl group interacting with the hydrophobic back pocket. The pyridin-3-yloxy architecture is not just a bridge; it is the scaffold that positions the hinge-binding elements.[1][2][3]

Metabolic Stability Profiling

The pyridine ring is generally electron-deficient, making it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to phenyl rings.

-

O-Dealkylation: The ether linkage itself is a potential site for CYP-mediated O-dealkylation.[1][2][3] However, steric bulk around the alpha-carbon (as seen in Crizotinib's branched ethyl group) significantly retards this metabolic pathway.[2][3]

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.[1][2][3] This is a potential liability but can be mitigated by steric shielding or electronic deactivation by adjacent substituents.

Experimental Protocols: Synthesis & Validation

Synthesis of Pyridin-3-yloxy Scaffolds

There are two primary reliable pathways to construct this linker.[1][2][3]

Method A: Nucleophilic Aromatic Substitution (

)

Best for: Electron-deficient pyridines (e.g., with halides at C3 and electron-withdrawing groups at C2/C4).[1][2][3]

-

Reagents: 3-Fluoropyridine or 3-Chloropyridine derivative, Alcohol (R-OH), Base (NaH or KHMDS).[1][2][3]

-

Protocol:

-

Dissolve R-OH (1.1 equiv) in anhydrous DMF or THF under

.[1][2][3] -

Add NaH (1.2 equiv) at 0°C and stir for 30 min to generate the alkoxide.

-

Heat to 80–100°C for 4–12 hours.

-

Note: Unactivated 3-halopyridines react poorly.[1][2][3] This method works best if the pyridine has an activating group (e.g., -CN, -NO2) or if high temperature/microwave irradiation is used.[2][3]

-

Method B: Mitsunobu Reaction

Best for: 3-Hydroxypyridines and primary/secondary alcohols.[1][2][3]

Validation: Metabolic Stability Assay

To verify the stability advantage of the pyridin-3-yloxy linker over a phenoxy linker:

-

System: Human Liver Microsomes (HLM).

-

Protocol:

-

Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).[2][3]

-

Sample at t=0, 15, 30, 60 min.

-

Quench with Acetonitrile containing internal standard.

-

Metric: Calculate Intrinsic Clearance (

).[2][3] A successful pyridin-3-yloxy scaffold should show

-

Visualizing the Pharmacophore Logic

The following diagram illustrates the interaction logic and synthetic decision tree for the pyridin-3-yloxy linker.

Caption: Functional decomposition of the pyridin-3-yloxy linker, highlighting its pharmacophoric advantages (H-bonding, Solubility) and synthetic accessibility.

References

-

Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link[2][3]

-

Johnson, T. W., et al. (2014). "Lipophilic efficiency as an important metric in drug design." Journal of Medicinal Chemistry, 57(11), 4437-4457. Link[2][3]

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link[2][3]

-

Sakurada, I., et al. (2010). "Design and synthesis of a new series of potent and selective c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(6), 1966-1970. Link[2][3]

-

Pfizer Inc. (2011). "XALKORI® (crizotinib) Prescribing Information." FDA Access Data. Link

Sources

- 1. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzpyrazol derivatives as inhibitors of pi3 kinases - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Strategic Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers and Drug Development Professionals

Abstract

2-(Pyridin-3-yloxy)acetohydrazide is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active agents. Its structure, which combines a pyridine ether linkage with a reactive hydrazide moiety, makes it an ideal scaffold for developing novel compounds with potential antimicrobial, anticancer, and other therapeutic properties.[1][2][3] This application note provides a comprehensive, two-step protocol for the synthesis of 2-(pyridin-3-yloxy)acetohydrazide starting from 3-hydroxypyridine. We delve into the mechanistic underpinnings of the synthetic strategy, offering field-proven insights into experimental choices, reaction optimization, and product characterization. The guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important intermediate.

Introduction and Synthetic Strategy

The synthesis of acetohydrazide derivatives is a cornerstone of modern drug discovery, as the hydrazide group offers a versatile handle for further chemical modification, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. The target molecule, 2-(pyridin-3-yloxy)acetohydrazide, is of particular interest due to the incorporation of the pyridine ring, a common motif in many approved drugs.

Our synthetic approach is a robust and efficient two-step process:

-

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-hydroxypyridine is alkylated with ethyl chloroacetate to form the intermediate ester, ethyl 2-(pyridin-3-yloxy)acetate. This reaction proceeds via an Sₙ2 mechanism.[4][5]

-

Step 2: Hydrazinolysis. The resulting ester is then converted to the final hydrazide product through nucleophilic acyl substitution with hydrazine hydrate.[6][7]

This strategy is advantageous due to the commercial availability and low cost of the starting materials, straightforward reaction conditions, and generally high yields.

Overall Synthetic Scheme:

Caption: Two-step synthesis of the target compound.

Mechanistic Considerations and Rationale

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

2.1. Step 1: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide.[4][8][9]

-

Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 3-hydroxypyridine. We employ anhydrous potassium carbonate (K₂CO₃) as a mild, heterogeneous base.

-

Expertise & Experience: While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is significantly safer to handle and is sufficiently basic to deprotonate the phenolic proton, forming the potassium pyridin-3-olate nucleophile in situ. The use of a polar aprotic solvent like acetone or DMF facilitates this process.

-

-

Sₙ2 Nucleophilic Attack: The generated pyridin-3-olate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride ion (a good leaving group) in a concerted Sₙ2 fashion.[5] This backside attack results in the formation of the C-O ether bond.

-

Trustworthiness: The reaction's success relies on the nucleophilicity of the oxygen. O-alkylation is strongly favored over N-alkylation because the phenoxide-like oxygen is a softer, more potent nucleophile than the pyridine nitrogen in this context.

2.2. Step 2: Hydrazinolysis

This step converts the stable ethyl ester intermediate into the more reactive acetohydrazide.

-

Nucleophilic Acyl Substitution: Hydrazine (NH₂NH₂) is a strong alpha-effect nucleophile. One of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ethyl 2-(pyridin-3-yloxy)acetate.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The carbonyl double bond reforms by expelling the ethoxide (⁻OEt) as a leaving group.

-

Proton Transfer: The expelled ethoxide is a strong base and will deprotonate the newly added hydrazine moiety, while the resulting ethanol protonates the hydrazide, leading to the neutral product and regenerating the base catalyst in a catalytic cycle or being quenched during workup.

-

Expertise & Experience: The reaction is typically run at reflux in ethanol. Using an excess of hydrazine hydrate ensures the reaction goes to completion by shifting the equilibrium towards the product side.[6] The final product is often poorly soluble in cold ethanol, allowing for simple isolation via precipitation and filtration.

-

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate (Intermediate)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3-Hydroxypyridine | 95.10 | 10.0 g | 1.0 |

| Ethyl Chloroacetate | 122.55 | 14.2 g (11.5 mL) | 1.1 |

| Anhydrous K₂CO₃ | 138.21 | 21.8 g | 1.5 |

| Acetone | - | 200 mL | - |

Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyridine (10.0 g, 105.1 mmol).

-

Reagent Addition: Add anhydrous acetone (200 mL) followed by anhydrous potassium carbonate (21.8 g, 157.7 mmol). Stir the resulting suspension vigorously.

-

Alkylation: Add ethyl chloroacetate (11.5 mL, 115.6 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: 50% Ethyl Acetate in Hexane].

-

Work-up: After the reaction is complete (disappearance of 3-hydroxypyridine spot on TLC), cool the mixture to room temperature.

-

Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional acetone (2 x 30 mL).

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(pyridin-3-yloxy)acetate as a clear oil.

Part B: Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide (Final Product)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Ethyl 2-(pyridin-3-yloxy)acetate | 181.19 | 10.0 g | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 8.3 mL | ~3.0 |

| Ethanol (95%) | - | 100 mL | - |

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(pyridin-3-yloxy)acetate (10.0 g, 55.2 mmol) in 100 mL of 95% ethanol.

-

Hydrazine Addition: To the stirring solution, add hydrazine hydrate (8.3 mL, ~165.6 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Precipitation: After completion, cool the reaction mixture in an ice bath for 1-2 hours. The product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted hydrazine or impurities.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product, 2-(pyridin-3-yloxy)acetohydrazide, should be obtained as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[2]

Expected Analytical Data:

| Technique | Expected Results for 2-(Pyridin-3-yloxy)acetohydrazide |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.3 ppm (s, 1H, -CONH-), δ ~8.3-8.2 ppm (m, 2H, Py-H), δ ~7.4-7.3 ppm (m, 2H, Py-H), δ ~4.6 ppm (s, 2H, -OCH₂-), δ ~4.4 ppm (br s, 2H, -NH₂) |

| FTIR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1660 (C=O amide I stretch), ~1240 (C-O-C asymmetric stretch) |

| Mass Spec (ESI+) | m/z = 168.07 [M+H]⁺ |

Experimental Workflow Visualization

Caption: Step-by-step experimental and analysis workflow.

References

-

Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials (Basel). Available from: [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link]

-

Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK. Available from: [Link]

-

PubChemLite. 2-(pyridin-3-yl)acetohydrazide (C7H9N3O). Available from: [Link]

-

Maharishi Markandeshwar (Deemed to be University). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Available from: [Link]

-

Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b- reaction carried out with hydrazine hydrate in ethanol. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mmumullana.org [mmumullana.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Protocol for reaction of ethyl chloroacetate with 3-hydroxypyridine

A Protocol for the Regioselective O-Alkylation of 3-Hydroxypyridine

Abstract & Strategic Significance

The ether linkage at the 3-position of the pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous analgesic, anti-inflammatory, and psychotropic drug candidates. This protocol details the synthesis of ethyl (pyridin-3-yloxy)acetate via the nucleophilic substitution of ethyl chloroacetate by 3-hydroxypyridine.[1]

Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridine exists in a tautomeric equilibrium between a neutral enol form and a zwitterionic form. This unique electronic character presents a challenge: the molecule is an ambident nucleophile , capable of reacting at either the oxygen (desired O-alkylation) or the nitrogen (undesired N-alkylation). This guide provides a high-fidelity protocol using Potassium Carbonate (

Scientific Foundation & Mechanistic Logic

2.1 The Ambident Nucleophile Challenge

3-Hydroxypyridine (

-

Oxygen Center: Hard nucleophile, preserves aromaticity upon alkylation.

-

Nitrogen Center: Soft nucleophile, alkylation results in a cationic pyridinium species.

Why O-Alkylation?

While N-alkylation is often observed with soft electrophiles (e.g., methyl iodide), the use of a harder electrophile (ethyl chloroacetate) combined with a hard base (

2.2 Mechanistic Pathway

The reaction proceeds via a classic

Figure 1: Mechanistic divergence in the alkylation of 3-hydroxypyridine. Path A is favored by hard bases and polar aprotic solvents.

Experimental Protocol

3.1 Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 3-Hydroxypyridine | 95.10 | 1.0 | Nucleophile |

| Ethyl Chloroacetate | 122.55 | 1.1 - 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base (Anhydrous) |

| DMF (N,N-Dimethylformamide) | - | Solvent (5-10 mL/g) | Reaction Medium |

| Ethyl Acetate | - | - | Extraction Solvent |

3.2 Step-by-Step Procedure

Step 1: Preparation of the Anion

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Add 3-Hydroxypyridine (1.0 equiv) and anhydrous

(2.0 equiv). -

Add anhydrous DMF (concentration ~0.5 M relative to substrate).

-

Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The mixture may change color (often yellow/orange) indicating anion formation.

Step 2: Alkylation

-

Add Ethyl Chloroacetate (1.1 equiv) dropwise via syringe over 5-10 minutes. Caution: Exothermic reaction possible.

-

Heat the reaction mixture to 60°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The product is less polar (

) than the starting material (

-

Step 3: Workup

-

Cool the mixture to RT.

-

Pour the reaction mixture into ice-cold water (5x reaction volume) to dissolve inorganic salts and precipitate the organic product (if solid) or create an emulsion.

-

Extract with Ethyl Acetate (3 x volume).

-

Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically an oil that may solidify.

-

Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Note: The N-alkylated byproduct is highly polar (ionic) and will remain on the baseline or require MeOH/DCM to elute.

-

3.3 Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Data Analysis & Troubleshooting

4.1 Expected Results

-

Yield: 65% - 85% (isolated).

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

- 8.3 - 8.4 (m, 2H, Py-H2/H6)

- 7.2 - 7.3 (m, 2H, Py-H4/H5)

-

4.65 (s, 2H,

-

4.25 (q, 2H, Ethyl

-

1.28 (t, 3H, Ethyl

4.2 Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Incomplete Reaction | Wet solvent or old base. | Use anhydrous DMF and freshly ground |

| High N-Alkylation | Solvent too non-polar or counter-ion effect. | Ensure DMF is used (solvates |

| Product stuck in DMF | Inefficient extraction. | DMF is miscible with water. Use copious water (5:1 ratio) during quench or wash organic layer 3x with water/brine. |

| Dark/Tar Formation | Oxidation or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. |

References

- Scifinder/CAS Data. (2025). Reaction of 3-hydroxypyridine with haloacetic esters.

-

D.L. Comins & S.P. Joseph. (2001). Pyridines and their Benzo Derivatives: Reactivity of Substituents. In Comprehensive Heterocyclic Chemistry II. Elsevier.[2]

- Penning, T. D., et al. (2002). "Synthesis of 3-alkoxypyridines via Williamson ether synthesis." Journal of Medicinal Chemistry.

Sources

Application Note: Hydrazinolysis of Ethyl 2-(pyridin-3-yloxy)acetate

Abstract

This application note details the optimized protocol for the hydrazinolysis of ethyl 2-(pyridin-3-yloxy)acetate to synthesize 2-(pyridin-3-yloxy)acetohydrazide . This transformation is a critical intermediate step in the generation of bioactive heterocyclic scaffolds, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles, which are widely utilized in medicinal chemistry for their antimicrobial and anti-inflammatory properties. The protocol emphasizes a self-validating workflow, safety regarding hydrazine handling, and high-purity isolation techniques.

Introduction & Rationale

The conversion of an ester to a hydrazide (hydrazinolysis) is a fundamental nucleophilic acyl substitution. In the context of drug discovery, the 2-(pyridin-3-yloxy)acetohydrazide motif serves as a versatile "linker" scaffold. The ether oxygen provides flexibility and hydrogen-bond acceptance, while the pyridine ring offers π-stacking interactions and solubility modulation.

Key Challenges addressed in this protocol:

-

Dimerization: Preventing the formation of the symmetrical N,N'-diacylhydrazine byproduct.

-

Purification: Avoiding tedious column chromatography through solubility-driven isolation.

-

Safety: Mitigating the toxicity and instability risks of hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon. The use of excess hydrazine drives the equilibrium forward and suppresses the attack of the product hydrazide on a second molecule of ester (which would form the dimer).

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]

| Component | Role | Stoichiometry | Purity |

| Ethyl 2-(pyridin-3-yloxy)acetate | Substrate | 1.0 equiv | >97% |

| Hydrazine Hydrate (80-99%) | Nucleophile | 3.0 - 5.0 equiv | Reagent Grade |

| Absolute Ethanol | Solvent | 10 mL / mmol | >99.5% |

| Cold Ethanol | Wash Solvent | N/A | Ice-cold |

Step-by-Step Procedure

Safety Warning: Hydrazine hydrate is a suspected carcinogen, highly toxic, and corrosive. All operations must be performed in a fume hood. Wear double nitrile gloves.

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Ethyl 2-(pyridin-3-yloxy)acetate (1.0 equiv) in Absolute Ethanol. Ensure complete dissolution at room temperature.

-

Addition: Add Hydrazine Hydrate (3.0–5.0 equiv) dropwise to the stirring solution.

-

Note: The excess hydrazine is critical to prevent the formation of the bis-hydrazide dimer.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78–80°C) with moderate stirring.

-

Monitoring: Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Methanol 9:1). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f, stains with ninhydrin).

-

Workup (Precipitation Method):

-

Remove the heat source and allow the mixture to cool to room temperature.

-

Place the flask in an ice bath (0–4°C) for 30 minutes. The product usually precipitates as a white to off-white solid.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted hydrazine and traces of ester.

-

-

Alternative Workup (If no precipitate forms):

-

Evaporate the solvent and excess hydrazine under reduced pressure (Rotavap).

-

Triturate the resulting residue with cold diethyl ether or a small amount of cold ethanol to induce crystallization.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Control & Workflow

The following diagram illustrates the operational workflow and decision points during the synthesis.

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.

Characterization & Validation

To ensure the integrity of the product, the following analytical data should be verified.

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: Typically 99–101°C (Note: Values may vary slightly based on crystal habit; compare with literature for analogous pyridine acetohydrazides).

-

IR Spectroscopy (KBr):

-

3150–3350 cm⁻¹: N-H stretching (hydrazide doublet).

-

1650–1690 cm⁻¹: C=O stretching (Amide I).

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.40 (s, 1H): -CONH - (Exchangeable with D₂O).

-

δ 8.2–8.4 (m, 2H): Pyridine protons (C2-H, C6-H).

-

δ 7.2–7.4 (m, 2H): Pyridine protons (C4-H, C5-H).

-

δ 4.60 (s, 2H): -O-CH ₂-CO-.

-

δ 4.35 (br s, 2H): -NH-NH ₂ (Exchangeable with D₂O).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility in ethanol | Concentrate reaction volume by 50% on Rotavap, then cool to -20°C. |

| Impurity (Dimer) | Insufficient Hydrazine | Ensure at least 3.0 equivalents of hydrazine are used. Add hydrazine before heating. |

| Oily Product | Residual Solvent/Hydrazine | Triturate the oil with diethyl ether or hexane to induce crystallization. Dry under high vacuum. |

| Coloration (Darkening) | Oxidation of Pyridine/Hydrazine | Perform reaction under Nitrogen atmosphere. Ensure ethanol is peroxide-free. |

References

-

BenchChem. Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds: Application Notes and Protocols. Retrieved from

-

PubChem. 2-(Pyridin-3-yl)acetohydrazide (Compound Summary). National Library of Medicine. Retrieved from

-

ChemicalBook. 2-(Pyridin-3-yl)acetohydrazide Properties and Synthesis. Retrieved from

-

MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from

Application Notes and Protocols for Utilizing 2-(Pyridin-3-yloxy)acetohydrazide as a Versatile Linker in Drug Design

Introduction: The Strategic Advantage of the Pyridinyloxy Acylhydrazone Linker

In the landscape of modern drug development, particularly in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[1][2] The 2-(Pyridin-3-yloxy)acetohydrazide linker offers a sophisticated solution, providing a reactive handle for the creation of pH-sensitive hydrazone bonds. This strategic choice is predicated on a key physiological differential: the mildly acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells compared to the neutral pH of blood plasma (pH 7.4).[3][4]

The core utility of this linker lies in its terminal hydrazide group (-CONHNH₂), which readily condenses with aldehyde or ketone functionalities on a drug molecule to form a hydrazone linkage. This bond is designed to be stable in systemic circulation, minimizing premature drug release and associated off-target toxicity.[5] Upon internalization into the target cell, the acidic milieu of the endolysosomal compartment catalyzes the hydrolysis of the hydrazone bond, liberating the active payload precisely where it is needed.[6] The pyridyl ether motif itself can also influence the physicochemical properties of the overall construct, such as solubility and steric presentation, which are crucial for optimal biological activity.

This document provides a comprehensive guide for researchers, detailing the synthesis of 2-(Pyridin-3-yloxy)acetohydrazide, its conjugation to carbonyl-containing molecules, and the analytical methods required to validate the resulting conjugates.

I. Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide Linker

The synthesis of 2-(Pyridin-3-yloxy)acetohydrazide is a two-step process commencing with the commercially available 3-hydroxypyridine. The procedure involves an initial etherification followed by hydrazinolysis.

Experimental Workflow: Synthesis

Caption: Synthetic pathway for 2-(Pyridin-3-yloxy)acetohydrazide.

Protocol 1: Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide

Step 1: Synthesis of Ethyl 2-(Pyridin-3-yloxy)acetate

-

To a solution of 3-hydroxypyridine (10.0 g, 105.1 mmol) in 200 mL of anhydrous acetone, add anhydrous potassium carbonate (29.0 g, 210.2 mmol).

-

To this suspension, add ethyl bromoacetate (12.8 mL, 115.6 mmol) dropwise with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and filter to remove the potassium carbonate.

-

Wash the filter cake with acetone (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 2-(pyridin-3-yloxy)acetate as a clear oil.

Step 2: Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide

-

Dissolve the purified ethyl 2-(pyridin-3-yloxy)acetate (10.0 g, 55.2 mmol) in 150 mL of absolute ethanol.

-

Add hydrazine hydrate (99-100%, 5.3 mL, 110.4 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours. A white precipitate should form as the reaction progresses.[7][8]

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product with cold ethanol (2 x 20 mL) and dry under vacuum to yield 2-(Pyridin-3-yloxy)acetohydrazide.

Characterization and Validation

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques.

| Technique | Expected Observations for 2-(Pyridin-3-yloxy)acetohydrazide |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically δ 7.0-8.5 ppm), the methylene protons (-O-CH₂-) adjacent to the ether oxygen (δ ~4.5-5.0 ppm), and broad signals for the hydrazide protons (-NH-NH₂) (δ ~4.0 and ~9.0-10.0 ppm).[9] |

| ¹³C NMR | Resonances for the pyridine carbons (δ ~110-160 ppm), the methylene carbon (δ ~65-70 ppm), and the carbonyl carbon (C=O) (δ ~165-175 ppm).[8][9] |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 168.07. |

| FT-IR (ATR) | Characteristic absorption bands for N-H stretching (hydrazide, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-O-C stretching (ether, ~1200-1250 cm⁻¹). |

II. Conjugation to Carbonyl-Containing Payloads

The primary application of 2-(Pyridin-3-yloxy)acetohydrazide is its conjugation to a payload (e.g., a cytotoxic drug, a fluorescent probe) that possesses a ketone or aldehyde functional group. This reaction forms the pH-sensitive hydrazone bond.

Experimental Workflow: Hydrazone Formation

Caption: General workflow for hydrazone bond formation.

Protocol 2: General Procedure for Hydrazone Conjugation

-

Dissolve the carbonyl-containing payload (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous-organic mixture).

-

Add 2-(Pyridin-3-yloxy)acetohydrazide (1.2 to 1.5 eq) to the solution.

-

Adjust the pH of the reaction mixture to 4.5-5.5 by adding a small amount of acetic acid. This acidic condition catalyzes the condensation reaction.[10]

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to track the formation of the conjugate and consumption of the starting materials.

-

Upon completion, the product can be purified by preparative RP-HPLC to isolate the desired payload-linker conjugate.

Causality Behind Choices:

-

Slight Excess of Hydrazide: Using a slight excess of the linker helps to drive the reaction to completion, ensuring full conversion of the valuable payload.

-

Acidic pH: The hydrazone formation is acid-catalyzed. The reaction is reversible, and the equilibrium favors product formation under mildly acidic conditions where the hydrazide nitrogen is sufficiently nucleophilic, and the carbonyl oxygen can be protonated.[6]

-

Anhydrous Solvent: While the reaction can be performed in aqueous buffers, using an anhydrous organic solvent can prevent competitive hydrolysis of the starting materials and the product, especially during long reaction times.

III. Stability and Cleavage of the Hydrazone Bond

The defining feature of this linker is its pH-dependent stability. The resulting conjugate should be evaluated for its stability at physiological pH and its rate of cleavage under acidic conditions that mimic the endolysosomal environment.

Protocol 3: Assessing pH-Dependent Hydrolysis

-

Prepare stock solutions of the purified payload-linker conjugate in a suitable solvent like DMSO.

-

Prepare two buffers:

-

Physiological Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-